molecular formula C16H12F2N4O B6450021 2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548991-10-0

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6450021
CAS RN: 2548991-10-0
M. Wt: 314.29 g/mol
InChI Key: QLGBOUJCSMTPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2CPI) is a synthetic imidazole-based compound with potential applications in the field of scientific research. It is a stable, water-soluble compound with a low melting point, making it an ideal candidate for use in laboratory experiments. The synthesis of 2CPI is relatively straightforward, and its structure can be modified for different purposes.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazo[1,2-b]pyridazine derivatives have garnered attention as potential drug candidates. Their unique scaffold offers opportunities for designing novel therapeutics. Researchers could explore the synthesis of this compound and evaluate its biological activity. Given the biological effects observed in related imidazo[1,2-b]pyridazine compounds, further investigation is warranted .

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is the Tyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which mediate the signaling of pro-inflammatory cytokines .

Mode of Action

The compound interacts with the pseudokinase domain (JH2) of TYK2, suppressing cytokine-mediated receptor activation of the catalytic (JH1) domain . The compound’s imidazo[1,2-b]pyridazine core is a bicyclic structure containing three nitrogen atoms, which can significantly influence the electronic properties of the molecule and potentially its reactivity .

Biochemical Pathways

The compound’s interaction with TYK2 affects the signaling pathways of pro-inflammatory cytokines, including IL-12, IL-23, and type 1 interferon (IFN) . These cytokines play a crucial role in various immuno-inflammatory diseases, suggesting that the compound could have therapeutic potential in treating these conditions .

Pharmacokinetics

The compound displays dramatically improved metabolic stability . The N1-substituent on the 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups, but among them, 2-pyridyl provided much enhanced Caco-2 permeability, attributed to its ability to form intramolecular hydrogen bonds . This suggests that the compound has good bioavailability.

Result of Action

The compound has been found to be highly effective in inhibiting IFNγ production in a rat pharmacodynamics model and fully efficacious in a rat adjuvant arthritis model . This indicates that the compound’s action results in significant molecular and cellular effects, particularly in the context of immuno-inflammatory diseases.

properties

IUPAC Name

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-10-3-4-12(11(18)7-10)20-16(23)13-5-6-15-19-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGBOUJCSMTPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

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